molecular formula C10H10ClNO2 B2381855 3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid CAS No. 1367950-39-7

3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid

Cat. No.: B2381855
CAS No.: 1367950-39-7
M. Wt: 211.65
InChI Key: UFBZTVJBWAYAIO-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is a heterocyclic compound that features a cyclopenta[c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further derivatization and enhances its solubility in aqueous media, making it a versatile compound for various applications .

Properties

IUPAC Name

3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-5-6-3-2-4-7(6)8(10(13)14)9(11)12-5/h2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBZTVJBWAYAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367950-39-7
Record name 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid
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